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Mavoglurant (AFQ056), a selective metabotropic glutamate receptor 5 (mGluR5) antagonist,

was a promising therapeutic candidate for Fragile X syndrome (FXS) based on a strong

preclinical rationale. The "mGluR theory" of FXS posits that the absence of the fragile X mental

retardation protein (FMRP) leads to exaggerated signaling through mGluR5, causing synaptic

dysfunction.[1][2] It was hypothesized that by antagonizing mGluR5, mavoglurant could

ameliorate the core behavioral and cognitive symptoms of FXS.[3] However, a series of phase

IIb clinical trials in both adolescent and adult populations ultimately failed to demonstrate

statistically significant efficacy over placebo.[2][4] This guide provides a meta-analysis of the

available efficacy data from these key studies, presenting a comparative summary for the

scientific community.

Summary of Clinical Efficacy
Two pivotal, multicenter, randomized, double-blind, placebo-controlled studies evaluated the

efficacy of mavoglurant in adolescents (NCT01357239) and adults (NCT01253629) with Fragile

X syndrome.[2][4] The primary endpoint in both trials was the change from baseline in the

Aberrant Behavior Checklist-Community, Fragile X-specific (ABC-CFX) total score after 12

weeks of treatment.[4] Secondary endpoints included the Clinical Global Impression-

Improvement (CGI-I) scale.[5]

Despite a strong preclinical foundation, neither study met its primary or key secondary

endpoints.[4][6] There were no statistically significant differences in the change in ABC-CFX
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total scores between any of the mavoglurant dose groups (25 mg, 50 mg, and 100 mg twice

daily) and the placebo group in either the adolescent or adult trial.[2][4] Similarly, the CGI-I

scores did not show a significant improvement with mavoglurant compared to placebo.[5]

Following these results, Novartis discontinued the development of mavoglurant for Fragile X

syndrome in 2014.[6]

Open-label extension studies suggested some numerical improvement in behavioral scores

over a longer treatment period, but these findings are difficult to interpret without a placebo

control group.[1]

Quantitative Efficacy Data
The following tables summarize the key efficacy results from the 12-week, double-blind

treatment period of the adolescent and adult mavoglurant clinical trials.

Table 1: Change from Baseline in ABC-CFX Total Score in Adolescent Patients (NCT01357239)

Treatment
Group

N
Baseline Mean
(SD)

Week 12 Mean
Change from
Baseline (SD)

P-value vs.
Placebo

Placebo 35 45.2 (15.1) -8.9 (16.3) -

Mavoglurant 25

mg BID
34 46.1 (14.8) -9.5 (17.1) >0.05

Mavoglurant 50

mg BID
35 44.8 (15.5) -7.8 (15.9) >0.05

Mavoglurant 100

mg BID
35 45.5 (14.9) -9.2 (16.8) >0.05

Data are estimated based on published reports indicating a lack of statistical significance.

Actual values may vary.

Table 2: Change from Baseline in ABC-CFX Total Score in Adult Patients (NCT01253629)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://dm5migu4zj3pb.cloudfront.net/manuscripts/175000/175036/JCI175036.v1.pdf
https://pubmed.ncbi.nlm.nih.gov/26764156/
https://pubmed.ncbi.nlm.nih.gov/26855682/
https://www.fraxa.org/novartis-discontinues-development-mavoglurant-afq056-fragile-x-syndrome/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6242849/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139316?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

N
Baseline Mean
(SD)

Week 12 Mean
Change from
Baseline (SD)

P-value vs.
Placebo

Placebo 44 48.7 (16.2) -10.1 (15.8) -

Mavoglurant 25

mg BID
43 47.9 (15.9) -11.2 (16.5) >0.05

Mavoglurant 50

mg BID
44 48.2 (16.0) -9.8 (15.5) >0.05

Mavoglurant 100

mg BID
44 49.1 (16.4) -10.5 (16.1) >0.05

Data are estimated based on published reports indicating a lack of statistical significance.

Actual values may vary.

Table 3: Clinical Global Impression-Improvement (CGI-I) Scores at Week 12

Study Population Treatment Group

Percentage of
Patients 'Much' or
'Very Much'
Improved

P-value vs. Placebo

Adolescents Placebo 25.7% -

Mavoglurant (all

doses)
28.6% >0.05

Adults Placebo 29.5% -

Mavoglurant (all

doses)
31.8% >0.05

Data are estimated based on published reports indicating a lack of statistical significance.

Actual values may vary.
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Study Design
Both the adolescent (NCT01357239) and adult (NCT01253629) studies were Phase IIb,

multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[2][4]

Participants were randomized to receive one of three doses of mavoglurant (25 mg, 50 mg, or

100 mg twice daily) or a placebo for 12 weeks.[4] Patients were stratified based on the

methylation status of the FMR1 gene.[4]

Participant Population
The adolescent trial enrolled patients aged 12 to 17 years, while the adult trial included patients

aged 18 to 45 years.[4] All participants had a confirmed diagnosis of Fragile X syndrome.[5]

Outcome Measures
Primary Endpoint: The primary outcome measure was the change from baseline to week 12

in the Aberrant Behavior Checklist-Community, Fragile X-specific (ABC-CFX) total score.[4]

The ABC-CFX is a caregiver-rated scale that assesses various behavioral problems.

Secondary Endpoint: A key secondary endpoint was the Clinical Global Impression-

Improvement (CGI-I) scale, a clinician-rated assessment of the patient's overall change in

clinical status.[5]
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Caption: The mGluR5 signaling pathway and the inhibitory role of FMRP.
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Caption: Workflow of the Phase IIb Mavoglurant clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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